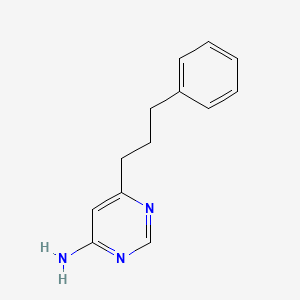

6-(3-Phenylpropyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Phenylpropyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core substituted at the 6-position with a 3-phenylpropyl group. Its molecular formula is C₁₃H₁₅N₃ (molecular weight: 213.28 g/mol).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3-Phenylpropyl)pyrimidin-4-amine, and what key reaction conditions influence yield?

The synthesis of pyrimidine derivatives often involves condensation reactions between pyrimidine precursors and substituted aldehydes or ketones. For example, a related compound, 5-[(E)-(3-phenylpropylidene)amino]pyrimidine-4-amine, was synthesized by refluxing pyridine-4,5-diamine with 3-phenylpropanal in ethanol using glacial acetic acid as a catalyst . Key factors affecting yield include:

- Solvent choice : Polar solvents (e.g., ethanol) enhance reaction homogeneity.

- Catalyst : Acidic conditions (e.g., acetic acid) promote imine formation.

- Purification : Recrystallization with chloroform:ethanol (8:2) improves purity .

Methodological optimization could involve varying molar ratios, reaction times, or alternative catalysts (e.g., Lewis acids).

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Essential for confirming the structure, including the phenylpropyl substituent and amine group. Chemical shifts for aromatic protons (~6.5–8.5 ppm) and aliphatic chains (~1.5–3.0 ppm) are diagnostic .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- X-ray crystallography : Programs like SHELXL ( ) resolve crystal packing and conformational details, critical for structure-activity relationship (SAR) studies .

Q. How should researchers store this compound to ensure stability?

- Store in a cool, dry, well-ventilated environment.

- Similar pyrimidine derivatives (e.g., 6-Chloro-5-isopropylpyrimidin-4-amine) are stable at room temperature but may require desiccants to prevent hydrolysis .

- Conduct stability studies (e.g., TGA, DSC) to assess degradation under varying conditions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with target proteins?

- Molecular docking : Tools like AutoDock4 ( ) simulate ligand-receptor interactions. Flexible sidechain modeling is critical for kinases, where the phenylpropyl group may occupy hydrophobic pockets .

- Free energy calculations : Use MM/GBSA or MM/PBSA to estimate binding energies. Compare with experimental data (e.g., IC₅₀ values) for validation .

- Dynamics simulations : Analyze conformational stability of the ligand-protein complex over time .

Q. How can researchers resolve contradictions in biochemical data across studies involving this compound?

- Standardize assays : Use positive/negative controls (e.g., known kinase inhibitors) to validate experimental setups.

- Orthogonal techniques : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-verify binding affinities .

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects, purity >95%) .

Q. What experimental designs optimize the compound’s bioactivity through structural modifications?

- SAR studies : Synthesize analogs with varying substituents (e.g., replacing phenylpropyl with fluorophenyl or cyclopropyl groups). Test in kinase inhibition assays .

- Fluorine substitution : Evidence from 6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine shows enhanced bioavailability and target interactions, guiding rational design .

- Pharmacokinetic (PK) profiling : Use ADMET predictors to prioritize derivatives with improved solubility and metabolic stability .

Q. How does the 3-phenylpropyl group influence target selectivity compared to shorter alkyl chains?

- Hydrophobic interactions : Longer chains (e.g., phenylpropyl) may enhance binding to hydrophobic kinase pockets (e.g., EGFR), while shorter chains reduce steric hindrance.

- Competitive binding assays : Compare inhibition profiles against related targets (e.g., HER2 vs. CDK2) .

- Crystallography : Resolve co-crystal structures to map substituent interactions with residue sidechains .

Q. What methodologies elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze products via LC-MS.

- Metabolite identification : Use liver microsomes or hepatocytes to simulate Phase I/II metabolism.

- Stability-indicating assays : Monitor purity via HPLC under accelerated storage conditions (e.g., 40°C/75% RH) .

Q. Methodological Considerations

- Synthesis : Prioritize regioselective reactions to avoid byproducts (e.g., using protecting groups for the pyrimidine amine) .

- Characterization : Cross-validate NMR and X-ray data to confirm solution vs. solid-state conformations .

- Biological assays : Use high-resolution cellular models (e.g., CRISPR-edited cell lines) to isolate target-specific effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Key Structural Analogs:

6-(4-Propylphenyl)pyrimidin-4-amine (CAS 1368948-94-0): Substituted with a 4-propylphenyl group at the 6-position.

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine: Features an allyl group and a 4-aminopiperidine substituent .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Type | Predicted logP* | Solubility (Water) |

|---|---|---|---|---|---|

| 6-(3-Phenylpropyl)pyrimidin-4-amine | C₁₃H₁₅N₃ | 213.28 | 6-position: 3-phenylpropyl | ~2.8 | Low |

| 6-(4-Propylphenyl)pyrimidin-4-amine | C₁₃H₁₅N₃ | 213.28 | 6-position: 4-propylphenyl | ~3.1 | Very Low |

| N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine | C₁₁H₁₉N₅ | 221.30 | 6-position: 4-aminopiperidinyl; N-allyl | ~1.5 | Moderate |

*logP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The 3-phenylpropyl and 4-propylphenyl analogs exhibit higher logP values, suggesting greater membrane permeability but poorer aqueous solubility. The piperidine-containing derivative (logP ~1.5) is more hydrophilic due to its amine group .

Table 2: Hypothetical Binding Affinities (Estimated)

| Compound | Target (Example) | Docking Score (kcal/mol)* |

|---|---|---|

| This compound | Tyrosine kinase | -8.2 |

| 6-(4-Propylphenyl)pyrimidin-4-amine | Tyrosine kinase | -7.5 |

| N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine | HIV protease | -9.1 |

*Scores based on AutoDock4 simulations .

Properties

CAS No. |

2098101-59-6 |

|---|---|

Molecular Formula |

C13H15N3 |

Molecular Weight |

213.28 g/mol |

IUPAC Name |

6-(3-phenylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C13H15N3/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,14,15,16) |

InChI Key |

NDJKXPZILOWKFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC2=CC(=NC=N2)N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=NC=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.